molecular formula C6H12O6 B013574 Fructose CAS No. 57-48-7

Fructose

Cat. No. B013574
CAS RN: 57-48-7
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UYFOZJQFSA-N
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Description

Synthesis Analysis

Fructose can be synthesized from glucose through the process of isomerization. This conversion is catalyzed by enzymes and can also occur through base-catalyzed chemical reactions. For instance, biomass-derived glucose can be isomerized to fructose using Lewis acid or Bronsted base catalysts, achieving significant yields under specific conditions. This process is crucial for producing fructose for industrial purposes, including the manufacture of HFCS (Liu et al., 2014).

Molecular Structure Analysis

Fructose is a hexose with the same chemical formula as glucose, C6H12O6, but differs structurally, having a keto-group at the first carbon, while glucose has an aldehyde group at the second carbon. This structural difference is crucial for fructose's distinct sweetness and metabolic pathways. Free fructose primarily adopts a β-pyranose form, which is stabilized by intramolecular hydrogen bonds and anomeric effects, leading to its conformational locking and distinct properties compared to glucose and other sugars (Cocinero et al., 2013).

Scientific Research Applications

  • Nutrition and Biomedical Research : Fructose serves as a specific nutrient in scientific reporting, facilitating the integration of nutrition composition data with biomedical research, paving the way for novel applications in precision nutrition (Jay et al., 2018).

  • Chemical Synthesis : It is used as a starting material for synthesizing biobased platform and high-added value chemicals like 5-hydroxymethylfurfural (5-HMF), levulinic acid, and lactic acid, marking its significance in sustainable chemistry (Marianou et al., 2018).

  • Medical Research on Metabolic Disorders : Fructose is linked to obesity, diabetes, dyslipidemia, and metabolic syndrome in both animals and humans. Research on its mechanisms could lead to remedies for these conditions (Aydin et al., 2014).

  • Diet and Metabolism : It can perturb cellular metabolism, favor adipose tissue accretion, increase appetite, and decrease physical activity, highlighting its impact on obesity and energy balance (Wells & Siervo, 2011).

  • Biofuels and Renewable Chemicals : Fructose is key in converting cellulosic biomass to biofuels and renewable platform chemicals, indicating its role in sustainable energy solutions (Liu et al., 2014).

  • Biotechnological Applications : The manipulation of carbohydrate uptake in bacteria like E. coli, where fructose plays a role, can minimize metabolic overflow in biotechnological applications (Kosfeld & Jahreis, 2012).

  • Nutritional Science : Dietary fructose affects plasma lipid concentrations and can be detrimental in high amounts, thus influencing dietary guidelines (Bantle et al., 2000).

Future Directions

: Frontiers | Comprehensive metabolomics-based analysis of sugar composition and content in berries of 18 grape varieties : SEMEN FRUCTOSE TEST: Purpose, Collection, Processing … : Integrative metabolomic and transcriptomic analysis reveals …

properties

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25702-76-5
Record name Polyfructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5023081
Record name D-Fructose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-Fructose

CAS RN

57-48-7, 30237-26-4
Record name Fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30237-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Fructose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030237264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRUCTOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02T79V874P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FRUCTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YSS42VSEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360,000
Citations
RD Feinman, EJ Fine - Nutrition & metabolism, 2013 - nutritionandmetabolism …
… to put fructose in perspective by looking at the basic metabolic reactions. We conclude that fructose is best understood as part of carbohydrate metabolism. The pathways of fructose and …
JE Riby, T Fujisawa, N Kretchmer - The American journal of clinical nutrition, 1993 - Elsevier
… Fructose found in modern diets as a constituent of … -fructose syrups and crystalline fructose prompted new studies aimed at the determination of the absorptive capacity for free fructose …
Number of citations: 279 www.sciencedirect.com
LM Hanover, JS White - The American journal of clinical nutrition, 1993 - Elsevier
… fructose. HFS production was made possible by concurrent developments in refining, isomerization, and separation technologies in the 1960s. Fructose … fructose and crystalline fructose …
Number of citations: 563 www.sciencedirect.com
GA Bray - The American journal of clinical nutrition, 2007 - academic.oup.com
… Children of this age would not normally be exposed to fructose, let alone in these high … for fructose,” the load of fructose has increased in parallel with the use of sugar. Fructose is an …
Number of citations: 195 academic.oup.com
J Perheentupa, K Raivio - The lancet, 1967 - Elsevier
The effect of intravenous or oral fructose, 0.5 g. per kg. body-weight, has been determined in children with hereditary fructose intolerance (HFI), control children, and a man with …
Number of citations: 344 www.sciencedirect.com
PA Mayes - The American journal of clinical nutrition, 1993 - academic.oup.com
… These effects are augmented by long-term absorption of fructose, which causes enzyme … Acute loading of the liver with fructose causes sequestration of inorganic phosphate in fructose-1…
Number of citations: 964 academic.oup.com
J Kim, G Song, G Wu, FW Bazer - Proceedings of the …, 2012 - National Acad Sciences
… fructose increased cell proliferation, as did glucose. Western blot analyses of porcine trophectoderm cell extracts revealed that fructose … proteins in response to fructose was inhibited by …
Number of citations: 115 www.pnas.org
L Tappy, KA Lê - Physiological reviews, 2010 - journals.physiology.org
… While virtually absent in our diet a few hundred years ago, fructose has now become a … of fructose are sucrose from beet or cane, high fructose corn syrup, fruits, and honey. Fructose …
Number of citations: 511 journals.physiology.org
L Tappy, KA Lê, C Tran, N Paquot - Nutrition, 2010 - Elsevier
… slightly higher fructose content, and by providing glucose and fructose as monosaccharides. … that providing fructose as a hexose has different metabolic effects than when fructose is …
Number of citations: 514 www.sciencedirect.com
KL Stanhope, PJ Havel - Annals of the New York Academy of …, 2010 - Wiley Online Library
… of fructose with those of commonly consumed dietary sweeteners, high fructose corn syrup and sucrose, indicates that high fructose corn … triglycerides comparably to pure fructose. Dose-…
Number of citations: 211 nyaspubs.onlinelibrary.wiley.com

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